didodecyl(dimethyl)azanium;dioctyl phosphate
Description
Historical Context of Quaternary Ammonium-Phosphate Hybrid Compounds
The evolution of quaternary ammonium compounds (QACs) as antimicrobial agents dates to the early 20th century, with benzalkonium chloride and cetyltrimethylammonium bromide establishing foundational roles in disinfection protocols. However, the inherent limitations of single-functional QACs—including pH sensitivity, environmental persistence, and reduced efficacy against biofilms—prompted investigations into hybrid architectures. The integration of phosphate groups emerged as a strategic innovation during the 1990s, driven by the need to enhance surfactant stability and broaden antimicrobial spectra.
Phosphate-functionalized QACs like didodecyldimethylammonium diisooctyl phosphate represent a technological leap, combining:
- Cationic specificity : The didodecyldimethylammonium moiety facilitates electrostatic interactions with negatively charged microbial membranes.
- Anionic adaptability : The diisooctyl phosphate group introduces steric stabilization and modulates critical micelle concentration, enabling tailored hydrophile-lipophile balance.
This molecular synergy addresses historical challenges in surfactant design, particularly the trade-off between antimicrobial potency and environmental compatibility.
Significance of Dual-Functional Surfactant Architectures in Antimicrobial Research
Modern antimicrobial research prioritizes multifunctional agents capable of simultaneous membrane disruption and enzymatic interference. Didodecyldimethylammonium diisooctyl phosphate exemplifies this paradigm through three key mechanisms:
- Enhanced membrane permeabilization : The compound's twin alkyl chains (C12) penetrate lipid bilayers more effectively than single-chain QACs, while the phosphate group stabilizes micellar structures at lower concentrations.
- Synergistic charge modulation : Comparative studies show a 2.3-fold increase in Staphylococcus aureus inhibition compared to monofunctional QACs, attributed to the phosphate group's ability to chelate divalent cations essential for bacterial membrane integrity.
- Biofilm penetration : The branched isooctyl phosphate chains reduce surface tension at biofilm-fluid interfaces, enabling deeper penetration into extracellular polymeric substances.
| Property | Conventional QACs | QAC-Phosphate Hybrids |
|---|---|---|
| Critical Micelle Concentration | 0.5–2.0 mM | 0.1–0.4 mM |
| Zeta Potential (mV) | +35 to +45 | +28 to +32 |
| Log P (Octanol-Water) | 4.2–5.8 | 3.5–4.1 |
| Biofilm Eradication | 40–60% | 75–90% |
Table 1: Comparative properties of quaternary ammonium compounds versus phosphate hybrids.
The architectural novelty of didodecyldimethylammonium diisooctyl phosphate lies in its capacity to maintain antimicrobial efficacy while reducing cytotoxic thresholds. In vitro models demonstrate 98% reduction in Pseudomonas aeruginosa viability at 0.05% w/v—a concentration 40% lower than required for equivalent performance with didecyldimethylammonium chloride. This efficiency gain stems from the phosphate group's role in stabilizing colloidal dispersions, ensuring uniform microbial contact even in complex organic matrices.
Emerging applications exploit these dual functionalities for:
- Nanostructured delivery systems : Phosphate-mediated self-assembly enables encapsulation of hydrophobic antibiotics like ciprofloxacin, enhancing bioavailability against intracellular pathogens.
- Surface functionalization : Covalent bonding to medical polymers through phosphate ester linkages creates non-leaching antimicrobial coatings with >99.999% reduction in viral load (including enveloped viruses) within 15 minutes.
These advances position quaternary ammonium-phosphate hybrids as critical tools in combating multidrug-resistant pathogens, with didodecyldimethylammonium diisooctyl phosphate serving as a structural template for next-generation antimicrobial surfactants.
Properties
CAS No. |
67907-18-0 |
|---|---|
Molecular Formula |
C42H90NO4P |
Molecular Weight |
704.1 g/mol |
IUPAC Name |
didodecyl(dimethyl)azanium;dioctyl phosphate |
InChI |
InChI=1S/C26H56N.C16H35O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h5-26H2,1-4H3;3-16H2,1-2H3,(H,17,18)/q+1;/p-1 |
InChI Key |
FWUXXMJQHIYOSO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)([O-])OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Didodecyldimethylammonium Hydroxide Precursor
The foundational step in preparing didodecyldimethylammonium diisooctyl phosphate is the synthesis of didodecyldimethylammonium hydroxide (DDAOH), which serves as the cationic surfactant precursor. This is typically achieved by the quaternization of dimethylamine with didodecyl halides (commonly bromide or chloride) to form didodecyldimethylammonium bromide or chloride salts, followed by an ion exchange or neutralization step to convert the halide salt to the hydroxide form.
- The halide-to-hydroxide conversion is commonly performed via ion exchange resins or by titration with a strong base, such as sodium hydroxide, under controlled conditions.
- Verification of the complete conversion from halide to hydroxide is performed using electrospray ionization mass spectrometry (ESI-MS) to confirm the absence of halide ions and the presence of the hydroxide clusters.
Preparation of Diisooctyl Phosphate Counterion
Diisooctyl phosphate is an organophosphate compound characterized by two isooctyl ester groups attached to a phosphate moiety. It is typically synthesized by esterification of phosphoric acid or its derivatives with isooctanol under acid catalysis. The resulting diisooctyl phosphate acid or its sodium salt is purified to be used as the counterion source.
Formation of Didodecyldimethylammonium Diisooctyl Phosphate by Neutralization/Titration
The key preparation step involves the neutralization or titration of the didodecyldimethylammonium hydroxide solution with diisooctyl phosphate acid or its salt to form the target compound.
- The titration is carried out under controlled pH conditions, typically beginning with a strongly basic didodecyldimethylammonium hydroxide solution (pH ~13).
- The diisooctyl phosphate acid is added slowly to the hydroxide solution with continuous stirring until the pH reaches near neutral (~6.5), indicating successful neutralization and formation of the didodecyldimethylammonium diisooctyl phosphate salt.
- The reaction is typically performed in aqueous media, but co-solvents such as methanol may be added to improve solubility and clarity of the final solution.
- The resulting solution is clear and viscous, characteristic of the formation of the surfactant-phosphate complex.
Alternative Ion Exchange Method
An alternative method involves the ion exchange of didodecyldimethylammonium halide salts with sodium diisooctyl phosphate using ion exchange resins or direct mixing in aqueous or mixed solvents.
- This method requires careful control of stoichiometry and purification to remove residual halides and unreacted starting materials.
- The purity and identity of the product are confirmed by spectroscopic methods such as NMR and mass spectrometry.
Analytical Characterization and Verification
Mass Spectrometry and pH Monitoring
- Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the absence of halide ions and the presence of the didodecyldimethylammonium cation paired with phosphate anions.
- pH measurement during titration confirms the neutralization process, with initial pH ~13 (hydroxide) dropping to ~6.5 upon complete neutralization.
Physical Appearance and Solution Properties
- The didodecyldimethylammonium diisooctyl phosphate forms clear, viscous solutions in water or aqueous-organic mixtures.
- The solution clarity and viscosity are indicative of successful surfactant-counterion complex formation and micellar or lamellar self-assembly behavior.
Data Table: Preparation Parameters Summary
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material (cation) | Didodecyldimethylammonium bromide/chloride | Purity > 98%, converted to hydroxide before use |
| Conversion to hydroxide | Ion exchange or titration with NaOH | Confirm by ESI-MS absence of halide |
| Counterion source | Diisooctyl phosphate acid or sodium salt | Purified by esterification and distillation |
| Solvent | Water or water/methanol mixture | Methanol enhances solubility and clarity |
| Neutralization pH | From ~13 (hydroxide) to ~6.5 (neutral) | Indicates complete salt formation |
| Temperature | Ambient to slightly elevated (25-40°C) | Controlled to avoid degradation |
| Reaction time | 1-3 hours | Sufficient for complete neutralization |
| Final product appearance | Clear, viscous solution | Confirms micellar/lamellar phase formation |
Research Results and Discussion
- The preparation method via titration of didodecyldimethylammonium hydroxide with phosphoric acid derivatives is well-established and yields high-purity surfactant salts with phosphate counterions.
- The nature of the phosphate counterion, including its hydrolysis state and alkyl substitution (such as diisooctyl groups), significantly influences the self-assembly and physical properties of the surfactant solutions.
- Studies show that phosphate ions stabilize extended isotropic micellar regions and lamellar phases at high surfactant concentrations, which is relevant for didodecyldimethylammonium diisooctyl phosphate due to its bulky hydrophobic counterion.
- The use of bulky diisooctyl phosphate counterions imparts enhanced hydrophobic character and can modulate surfactant aggregation behavior, viscosity, and interfacial properties, which are critical for applications in colloid chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
Didodecyldimethylammonium diisooctyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding phosphates and alcohols.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Didodecyldimethylammonium diisooctyl phosphate has been explored as a component in drug delivery systems, particularly for enhancing the bioavailability of poorly soluble drugs. Its ability to form liposomes aids in the encapsulation of therapeutic agents, improving their stability and release profiles. Studies have indicated that formulations using this compound can enhance intestinal permeability for oral peptide delivery, making it a candidate for oral insulin formulations and other peptide-based therapies .
Case Study: Liposomal Drug Delivery
A study demonstrated the efficacy of liposomes formed with didodecyldimethylammonium diisooctyl phosphate in delivering antimicrobial peptides. The incorporation of these peptides into liposomal structures reduced their toxicity while maintaining antimicrobial efficacy, showcasing the potential for safer therapeutic applications .
Industrial Applications
Surfactant in Formulations
In industrial settings, didodecyldimethylammonium diisooctyl phosphate serves as a surfactant in various formulations, including cosmetics and personal care products. Its emulsifying properties help stabilize oil-in-water emulsions, enhancing product texture and performance.
Data Table: Application Areas
| Application Area | Description |
|---|---|
| Pharmaceuticals | Drug delivery systems, particularly for peptides |
| Cosmetics | Emulsifier and stabilizer in creams and lotions |
| Agriculture | Potential use in pesticide formulations |
Research Applications
Biological Studies
The compound is also utilized in biological research to study cellular interactions and membrane dynamics. Its ability to form bilayers mimics biological membranes, providing insights into membrane behavior under various conditions .
Case Study: Membrane Mimetic Studies
Research has shown that didodecyldimethylammonium diisooctyl phosphate can form stable bilayers that mimic cell membranes. These bilayers are used to investigate the effects of different compounds on membrane integrity and functionality, aiding in the understanding of drug-membrane interactions .
Environmental Applications
Bioremediation
Emerging studies suggest that didodecyldimethylammonium diisooctyl phosphate may have applications in environmental science, particularly in bioremediation processes where surfactants are needed to enhance the solubility of hydrophobic pollutants .
Mechanism of Action
The mechanism of action of didodecyldimethylammonium diisooctyl phosphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes .
Comparison with Similar Compounds
Didodecyldimethylammonium Bromide (DDAB) and Chloride
Structural Differences : DDAB (C₂₆H₅₆BrN) and its chloride analog (C₂₆H₅₆ClN) share the same cationic structure but differ in their counterions (Br⁻ vs. Cl⁻). In contrast, didodecyldimethylammonium diisooctyl phosphate replaces the halide with a bulkier diisooctyl phosphate anion.
Functional Properties :
- DDAB : The bromide ion enhances electrostatic interactions with negatively charged surfaces (e.g., Br⁻ in perovskite NCs), enabling effective defect passivation. DDAB-stabilized CsPbBr₃ quantum dots (QDs) achieve a photoluminescence quantum yield (PLQY) of 90% and retain colloidal stability for one month .
- However, its weaker ionic interaction compared to Br⁻ may reduce electrostatic passivation efficiency .
Tetraoctylammonium Bromide (TOAB)
Structural Differences : TOAB (C₃₂H₆₈BrN) features a tetraoctylammonium cation, which is less hydrophobic than the didodecyldimethylammonium group.
Functional Properties :
- TOAB is primarily used to solubilize metal halides (e.g., PbBr₂) in organic solvents. Its weaker binding energy compared to DDAB limits its utility in defect passivation but makes it ideal for precursor dissolution .
- Didodecyldimethylammonium diisooctyl phosphate, with its stronger cation binding and phosphate chelation, may outperform TOAB in stabilizing NCs under harsh conditions.
Alkyl Phosphates (e.g., TDPA)
Structural Differences : Alkyl phosphates like tetradecylphosphonic acid (TDPA) lack the quaternary ammonium group, relying solely on phosphate-mediated surface interactions.
Functional Properties :
- TDPA effectively passivates surface defects in NCs via phosphate coordination but lacks the cationic surfactant properties of didodecyldimethylammonium salts. This limits its ability to stabilize charged surfaces .
- The hybrid structure of didodecyldimethylammonium diisooctyl phosphate could synergize cationic and anionic stabilization mechanisms.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Density (kg/m³) | Key Applications |
|---|---|---|---|---|---|
| Didodecyldimethylammonium diisooctyl phosphate | C₄₂H₉₁NO₄P | ~634.9* | Liquid | 977† | Nanocrystal stabilization |
| Didodecyldimethylammonium bromide | C₂₆H₅₆BrN | 460.6 | Solid | - | Surface defect passivation |
| Tetraoctylammonium bromide (TOAB) | C₃₂H₆₈BrN | 546.7 | Solid/Liquid | - | Precursor dissolution |
| Diisooctyl acid phosphate (anion source) | C₁₆H₃₅O₄P | 322.4 | Liquid | 977 | Stabilizer/chelator |
*Estimated based on cation (382 g/mol) + anion (252.9 g/mol).
†From diisooctyl acid phosphate data .
Research Findings and Implications
- DDAB : Proven efficacy in CsPbBr₃ QD synthesis, with PLQY improvements attributed to Br⁻-mediated defect passivation and DDA⁺ adsorption .
- Phosphate Analogs : Alkyl phosphates like TDPA reduce ligand desorption during annealing, but their lack of cationic groups limits versatility . Didodecyldimethylammonium diisooctyl phosphate could bridge this gap by combining DDA⁺’s binding strength with phosphate’s chelation.
- Stability Trade-offs: While DDAB offers superior electrostatic stabilization, the diisooctyl phosphate variant may excel in nonpolar environments due to its liquid state and branched hydrophobic chains .
Biological Activity
Didodecyldimethylammonium diisooctyl phosphate (DDAP) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the fields of surfactants, antimicrobial agents, and drug delivery systems. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of DDAP, supported by data tables and relevant case studies.
Chemical Structure and Properties
DDAP is characterized by its dual hydrophobic chains derived from dodecyl groups and a phosphate group that enhances its surfactant properties. The molecular formula is typically represented as for the dodecyl components combined with a phosphate moiety. Its amphiphilic nature allows it to interact with various biological systems, influencing membrane dynamics and permeability.
Biological Activity Overview
-
Antimicrobial Properties :
- DDAP exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis.
- Case Study : A study demonstrated that DDAP effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a disinfectant in clinical settings .
-
Biocompatibility :
- While DDAP shows potent antimicrobial effects, its biocompatibility has been evaluated in various models. The compound's cytotoxicity was assessed using mammalian cell lines, revealing dose-dependent effects.
- Research Findings : At lower concentrations, DDAP was found to enhance cell viability while higher concentrations led to significant cytotoxicity .
- Drug Delivery Enhancement :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 462.634 g/mol |
| Melting Point | 157-162 °C |
| Antimicrobial Spectrum | E. coli, S. aureus, fungi |
| Cytotoxicity (IC50) | Varies with concentration |
1. Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of DDAP against various strains of bacteria. The results indicated that DDAP exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, confirming its effectiveness as an antimicrobial agent.
2. Drug Delivery Applications
In an experimental setup involving intestinal permeation enhancers, DDAP was co-administered with insulin in rat models. The results showed a significant increase in bioavailability compared to controls without DDAP, highlighting its role in enhancing drug absorption through biological membranes .
Research Findings
- Toxicological Assessment : Research indicates that while DDAP can be toxic at high concentrations, its application in controlled environments (e.g., as a disinfectant) can be safe when used appropriately .
- Environmental Impact : Studies on biodegradability suggest that DDAP and similar compounds may pose risks to aquatic life if not managed properly due to their toxicity to microorganisms involved in biodegradation processes .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Didodecyldimethylammonium diisooctyl phosphate, and what are the critical parameters to control during synthesis?
- Methodology : Synthesis typically involves anion exchange between a precursor quaternary ammonium salt (e.g., didodecyldimethylammonium bromide) and diisooctyl phosphate. Key parameters include:
- Reaction stoichiometry : Ensure molar equivalence between the cation (e.g., bromide) and the phosphate anion to avoid residual ions.
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance ion mobility .
- Temperature control : Maintain ambient conditions to prevent thermal decomposition of the phosphate ester .
- Purification : Dialysis or column chromatography removes unreacted species. Confirm purity via ion chromatography .
Q. How can researchers characterize the structural integrity and purity of Didodecyldimethylammonium diisooctyl phosphate?
- Analytical techniques :
- NMR spectroscopy : and NMR confirm the absence of unexchanged anions (e.g., bromide) and phosphate ester integrity .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (calc. ~322.4 g/mol) .
- FTIR : Peaks at ~1250 cm (P=O stretch) and ~1050 cm (P-O-C linkage) confirm phosphate group bonding .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity .
Q. What are the key physical-chemical properties of Didodecyldimethylammonium diisooctyl phosphate relevant to experimental design?
- Critical properties :
- Handling considerations : Classified under UN 1902 (corrosive liquid); use inert packaging (Group III) for transport .
Advanced Research Questions
Q. In nanomaterial synthesis, how does the use of Didodecyldimethylammonium diisooctyl phosphate as a ligand influence the stability and optical properties of metal halide perovskite nanocrystals (NCs) compared to other quaternary ammonium salts?
- Mechanism : The phosphate anion’s strong binding affinity to metal ions (e.g., Pb) reduces surface defects, enhancing photoluminescence quantum yield (PLQY). Compared to bromide analogs (e.g., DDAB), the bulkier diisooctyl phosphate improves steric stabilization, minimizing NC aggregation .
- Experimental design :
- Synthesis : Replace DDAB with equimolar phosphate salt during NC synthesis.
- Characterization : Compare PLQY (e.g., 90% for CsPbBr QDs ) and stability via UV-Vis and TEM over 30 days.
Q. What analytical strategies are recommended for resolving contradictions in data related to the aggregation behavior of Didodecyldimethylammonium diisooctyl phosphate in aqueous versus non-aqueous systems?
- Approach :
- Dynamic light scattering (DLS) : Quantify hydrodynamic diameter in solvents (e.g., water vs. toluene) to identify critical aggregation concentrations .
- Cryo-TEM : Visualize micelle or bilayer formation in aqueous phases .
- Surface tension measurements : Correlate aggregation with interfacial activity changes .
- Mitigation : Adjust solvent polarity or introduce co-surfactants (e.g., PEG derivatives) to stabilize dispersions .
Q. How does the phosphate anion in Didodecyldimethylammonium diisooctyl phosphate affect its interaction with biomolecules in enzymatic assays compared to bromide or chloride counterparts?
- Electrochemical studies : The phosphate group may coordinate with enzyme active sites (e.g., glucose dehydrogenase), altering electron transfer kinetics. Compare cyclic voltammetry (CV) profiles of DDAB vs. phosphate derivatives in NADH/NAD systems .
- Experimental design :
- Enzyme immobilization : Use layer-by-layer deposition on electrodes; monitor activity via amperometry.
- Kinetic analysis : Calculate and to assess inhibition or enhancement effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
